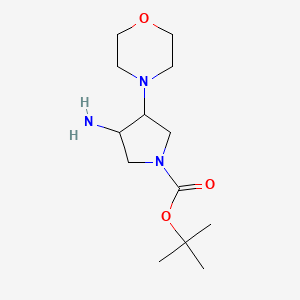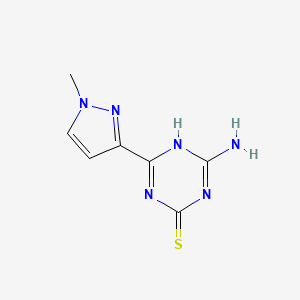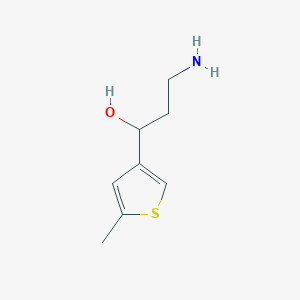![molecular formula C10H19NO B13162330 9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)
9-Methyl-1-oxa-4-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific applications, particularly in the field of medicinal chemistry.
Méthodes De Préparation
The synthesis of 9-Methyl-1-oxa-4-azaspiro[5.5]undecane can be achieved through several methods. One approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .
Analyse Des Réactions Chimiques
9-Methyl-1-oxa-4-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
It has shown high activity against antibiotic-sensitive and multiresistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new antituberculosis drugs . Additionally, it has been investigated as an inhibitor of the MmpL3 protein, a target for antituberculosis drug design . The compound’s unique structural features also make it valuable in the design of various antibacterial agents and inhibitors of soluble epoxide hydrolase .
Mécanisme D'action
The mechanism of action of 9-Methyl-1-oxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it interferes with the transport functions essential for the survival of Mycobacterium tuberculosis . The compound’s structural features allow it to bind effectively to its targets, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
9-Methyl-1-oxa-4-azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one and 4-Methoxy-1-oxa-9-azaspiro[5.5]undecane . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of flexibility and limited degrees of freedom in this compound makes it particularly valuable in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
9-methyl-1-oxa-4-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H19NO/c1-9-2-4-10(5-3-9)8-11-6-7-12-10/h9,11H,2-8H2,1H3 |
Clé InChI |
OUGNVZFZHUYVRU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CC1)CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162280.png)



![N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13162302.png)
![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)



